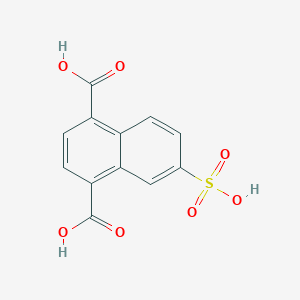

6-Sulfonaphthalene-1,4-dicarboxylic acid

Descripción general

Descripción

6-Sulfonaphthalene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C12H8O7S. It is used in various scientific research applications due to its unique properties. This compound is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .

Mecanismo De Acción

Target of Action

It is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .

Mode of Action

It is known to possess diverse applications due to its unique properties .

Pharmacokinetics

The compound is a white or off-white crystalline solid that is soluble in common solvents such as alcohols, ketones, and esters . It has poor water solubility .

Result of Action

It is known to be used in the synthesis of optically active compounds, the development of polymers with special functions, and as an intermediate in the preparation of other organic compounds .

Action Environment

The action, efficacy, and stability of 6-Sulfonaphthalene-1,4-dicarboxylic acid can be influenced by environmental factors . It should be stored at room temperature, protected from light and moisture . During use, appropriate personal protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract .

Métodos De Preparación

The synthesis of 6-Sulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and carbon dioxide for carboxylation. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

6-Sulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, carbon dioxide for carboxylation, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Sulfonaphthalene-1,4-dicarboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and the design of functional materials.

Biology: The compound is employed in the development of dyes and probes for biological studies.

Medicine: It serves as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial materials.

Comparación Con Compuestos Similares

6-Sulfonaphthalene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:

1,2-Benzenedicarboxylic acid:

2,6-Dicarboxynaphthalene: This compound has two carboxylic acid groups on a naphthalene ring but does not have a sulfonic acid group.

The presence of the sulfonic acid group in this compound makes it unique and provides additional reactivity and functionality compared to similar compounds.

Actividad Biológica

6-Sulfonaphthalene-1,4-dicarboxylic acid (also known as 6-SNDA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with 6-SNDA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its sulfonic and carboxylic acid functional groups, which contribute to its solubility and reactivity. The molecular formula is , and it has a molecular weight of 270.27 g/mol. The presence of these functional groups allows for various interactions with biological molecules, making it a candidate for further investigation into its biological properties.

Anticancer Activity

Research has indicated that 6-SNDA exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on different cell lines, including human hepatocellular liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7), demonstrated that 6-SNDA has the potential to inhibit cell growth effectively.

Cytotoxicity Assays

The cytotoxic effects of 6-SNDA were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. The results showed varying degrees of cytotoxicity across different concentrations:

| Cell Line | IC50 (µg/ml) | % Viability at 100 µg/ml |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These results indicate that 6-SNDA is more toxic to cancerous cells compared to normal cells, suggesting a selective anticancer effect.

The mechanism by which 6-SNDA exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, including cell shrinkage and chromatin condensation. This suggests that the compound may interfere with critical cellular functions such as the cell cycle and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, 6-SNDA has also shown promise as an antimicrobial agent. It was tested against various pathogenic bacteria and fungi, revealing moderate activity against Gram-positive and some Gram-negative microorganisms.

Antimicrobial Efficacy

A summary of antimicrobial activity is presented in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Micrococcus luteus | 0.21 |

| Candida albicans | 0.83 |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

These findings suggest that 6-SNDA could be developed as a potential antimicrobial agent, particularly against specific strains of bacteria and fungi.

Case Studies

- Study on HepG2 Cells : A detailed investigation into the effects of 6-SNDA on HepG2 cells revealed that treatment led to a significant reduction in cell viability after exposure to increasing concentrations over a period of 24 hours. The study concluded that the compound's selective toxicity towards cancer cells could be harnessed for therapeutic applications.

- Antimicrobial Testing : In another study focusing on antimicrobial properties, 6-SNDA was tested alongside other compounds derived from similar structures. The results indicated that while some compounds exhibited higher activity, 6-SNDA's selective action against certain pathogens positions it as a candidate for further exploration in drug development.

Propiedades

IUPAC Name |

6-sulfonaphthalene-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O7S/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXLPXBXYWKJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.